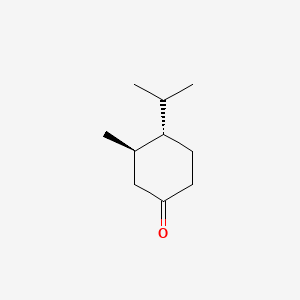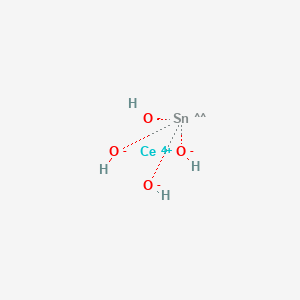![molecular formula C8H14Cl2N2O2 B13830068 N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide CAS No. 3183-24-2](/img/structure/B13830068.png)
N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide is a chemical compound with the molecular formula C8H14Cl2N2O2 and a molecular weight of 241.12 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide involves the reaction of 2-chloroethylamine hydrochloride with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including DNA and protein synthesis, resulting in cytotoxic effects. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)acetamide: Similar in structure but lacks the carbamoylmethyl group.
N,N-Bis(2-chloroethyl)urea: Contains a urea group instead of the acetamide group.
N,N-Bis(2-chloroethyl)carbamate: Contains a carbamate group instead of the acetamide group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
3183-24-2 |
|---|---|
Molecular Formula |
C8H14Cl2N2O2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-acetamido-N,N-bis(2-chloroethyl)acetamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-7(13)11-6-8(14)12(4-2-9)5-3-10/h2-6H2,1H3,(H,11,13) |
InChI Key |
BRVMSVLWRSTNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)
![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)
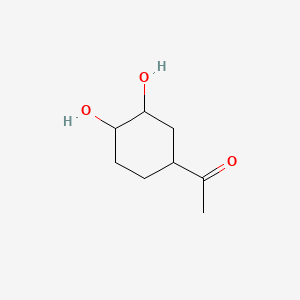
![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
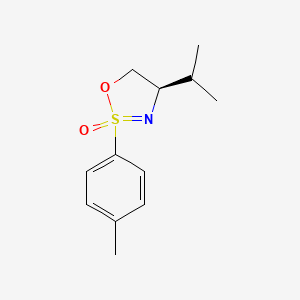



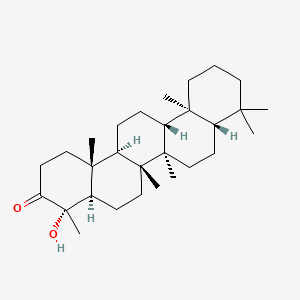

![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
